molecular formula C5H6F2N2 B14292138 1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene CAS No. 112762-85-3

1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene

Cat. No.: B14292138
CAS No.: 112762-85-3
M. Wt: 132.11 g/mol
InChI Key: USDXEPHQRAODAJ-UHFFFAOYSA-N
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Description

1,1-Difluoro-5,6-diazaspiro[24]hept-5-ene is an organic compound characterized by its unique spiro structure, which includes a cyclopropane ring fused to a diazine ring

Preparation Methods

The synthesis of 1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene typically involves the reaction of 2,2-difluorocyclopropane with diazoalkanes. This reaction yields a mixture of regioisomers, including the desired this compound . The reaction conditions often require careful control of temperature and the use of specific catalysts to achieve high yields and selectivity.

Chemical Reactions Analysis

1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene undergoes various chemical reactions, including:

Common reagents used in these reactions include diazoalkanes, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The spiro structure also contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene can be compared with other spiro compounds, such as:

    1,1-Difluoro-5-azaspiro[2.4]heptane: Similar in structure but lacks the diazine ring, which affects its reactivity and applications.

    7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one:

The uniqueness of this compound lies in its combination of fluorine atoms and the spiro diazine structure, which imparts distinct chemical and physical properties.

Properties

CAS No.

112762-85-3

Molecular Formula

C5H6F2N2

Molecular Weight

132.11 g/mol

IUPAC Name

2,2-difluoro-5,6-diazaspiro[2.4]hept-5-ene

InChI

InChI=1S/C5H6F2N2/c6-5(7)1-4(5)2-8-9-3-4/h1-3H2

InChI Key

USDXEPHQRAODAJ-UHFFFAOYSA-N

Canonical SMILES

C1C2(C1(F)F)CN=NC2

Origin of Product

United States

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